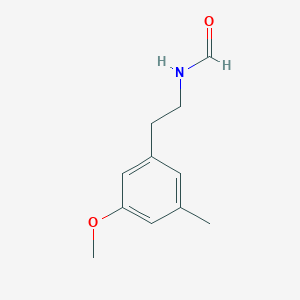

N-(3-methoxy-5-methylphenethyl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-[2-(3-methoxy-5-methylphenyl)ethyl]formamide |

InChI |

InChI=1S/C11H15NO2/c1-9-5-10(3-4-12-8-13)7-11(6-9)14-2/h5-8H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

BTKRDOOFTMEGEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)CCNC=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 3 Methoxy 5 Methylphenethyl Formamide

Retrosynthetic Analysis of N-(3-Methoxy-5-methylphenethyl)formamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

Identification of Key Precursors and Synthetic Disconnections

The most logical disconnection for N-(3-methoxy-5-methylphenethyl)formamide is at the amide C-N bond. This bond is formed between a carbonyl group and an amine. This disconnection reveals two primary precursors: 3-methoxy-5-methylphenethylamine and a formylating agent.

A further disconnection of 3-methoxy-5-methylphenethylamine via the C-C bond of the ethylamine (B1201723) side chain is less common for primary amine synthesis but could conceptually lead back to a benzyl (B1604629) derivative. A more practical approach for the synthesis of this key amine precursor involves a disconnection that leads to 3-methoxy-5-methylbenzaldehyde. This aldehyde can then be converted to the desired phenethylamine (B48288) through methods such as the Henry reaction followed by reduction, or reductive amination.

Therefore, the key precursors identified through this analysis are:

3-methoxy-5-methylphenethylamine

A suitable formylating agent (e.g., formic acid)

3-methoxy-5-methylbenzaldehyde (as a precursor to the amine)

Comparison with Established Formylation and Amidation Strategies

The formation of the amide bond in N-(3-methoxy-5-methylphenethyl)formamide falls under the general class of N-formylation of amines. Several established strategies exist for this transformation, each with its own advantages and disadvantages. google.comnih.gov

One of the most direct methods is the reaction of an amine with formic acid . This can be achieved by heating the two reactants together, often with azeotropic removal of water. nih.gov To improve efficiency and mildness of the reaction conditions, various catalysts can be employed.

Another common strategy is the Leuckart reaction , which is a reductive amination process. While it can be used to synthesize amines from ketones or aldehydes using formamide (B127407) or ammonium (B1175870) formate (B1220265), it can also be adapted to produce formamides as intermediates or final products. wikipedia.orgerowid.orgmdpi.com This one-pot reaction is particularly useful when starting from a carbonyl compound. wikipedia.orgerowid.orgmdpi.com

Other formylating agents include acetic formic anhydride (B1165640) , which is a highly reactive reagent, and formate esters . However, the use of formic acid remains a popular choice due to its low cost and ready availability. scholarsresearchlibrary.comresearchgate.net The choice of strategy often depends on the scale of the synthesis, the desired purity, and the sensitivity of the functional groups present in the substrate.

Direct Synthetic Routes to N-(3-Methoxy-5-methylphenethyl)formamide

Direct synthetic routes to the target molecule primarily involve the formylation of the key precursor, 3-methoxy-5-methylphenethylamine.

Amidation Reactions Employing Formic Acid or its Derivatives

The most straightforward approach for the synthesis of N-(3-methoxy-5-methylphenethyl)formamide is the direct reaction of 3-methoxy-5-methylphenethylamine with formic acid. scholarsresearchlibrary.com This reaction can be performed under various conditions, including with the aid of catalysts to enhance the reaction rate and yield.

Recent advancements in organic synthesis have focused on the use of environmentally benign and readily available catalysts. Thiamine hydrochloride (Vitamin B1) has emerged as a promising organocatalyst for various organic transformations, including amidation reactions. sid.irresearchgate.net It is believed to act as a mild acid catalyst, activating the carboxylic acid for nucleophilic attack by the amine. sid.ir

Another effective catalyst for the N-formylation of amines with formic acid is molecular iodine. organic-chemistry.org This method is often carried out under solvent-free conditions and provides high yields of the desired formamide. organic-chemistry.org The reaction is thought to proceed through the in-situ formation of hydroiodic acid (HI), which protonates the formic acid, making it more susceptible to nucleophilic attack. organic-chemistry.org

The following table summarizes representative catalytic conditions for the N-formylation of amines with formic acid, which are applicable to the synthesis of N-(3-methoxy-5-methylphenethyl)formamide.

| Catalyst | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Iodine (5 mol%) | Amine, Formic acid (2 equiv.) | Solvent-free | 70 | 90-95 | organic-chemistry.org |

| Vitamin B1 HCl (10 mol%) | Amine, Formic acid | Ethanol | Reflux | 85-95 | sid.iriau.ir |

| None | Amine, Formic acid | Toluene (B28343) (Dean-Stark) | Reflux | 70-85 | nih.gov |

Note: The yields are generalized from literature on similar primary amines and may vary for the specific substrate.

The N-formylation of 3-methoxy-5-methylphenethylamine can be carried out under both solvent-based and solvent-free conditions.

Solvent-based conditions often involve refluxing the amine and formic acid in a solvent like toluene with a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards product formation. nih.gov

Solvent-free conditions are becoming increasingly popular due to their environmental benefits. scholarsresearchlibrary.com In a typical solvent-free procedure, the amine and formic acid are heated together, often in the presence of a catalyst. organic-chemistry.org These reactions are generally faster and offer simpler work-up procedures. scholarsresearchlibrary.comorganic-chemistry.org

The choice between solvent-based and solvent-free conditions depends on factors such as the scale of the reaction, the thermal stability of the reactants and products, and environmental considerations. For industrial applications, solvent-free processes are often preferred.

| Condition | Reagents | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |

| Solvent-free | Amine, Formic acid | 80 | 1-4 h | 85-95 | nih.gov |

| Toluene (Dean-Stark) | Amine, Formic acid | 110 | 4-8 h | 70-85 | nih.gov |

| Water | Amine, Formic acid | 100 | 6-12 h | 60-75 | scholarsresearchlibrary.com |

Note: The yields and reaction times are generalized from literature on similar primary amines and may vary for the specific substrate.

Reductive Amination with Formylation

Reductive amination stands as a cornerstone for the synthesis of N-(3-methoxy-5-methylphenethyl)formamide. This approach typically involves the reaction of a ketone precursor with an amine source in the presence of a reducing agent, which directly furnishes the formylated amine product.

Utilization of 3-Methoxy-5-methylphenyl-2-propanone Analogs

The primary starting material for this route is 3-methoxy-5-methylphenyl-2-propanone. This ketone undergoes a reaction with a nitrogen source, which, under reductive conditions, leads to the formation of the target formamide. The Leuckart reaction and its variations are particularly well-suited for this transformation. wikipedia.org

Integration of Formamide or Ammonium Formate in Leuckart-Type Reactions

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes. wikipedia.org In the context of synthesizing N-(3-methoxy-5-methylphenethyl)formamide, this reaction utilizes either formamide or ammonium formate as both the nitrogen donor and the reducing agent. mdpi.com

When formamide is used, it reacts with the ketone (3-methoxy-5-methylphenyl-2-propanone) at elevated temperatures, typically above 165°C. wikipedia.org The mechanism involves the initial nucleophilic attack of formamide on the carbonyl carbon of the ketone, leading to the formation of an N-formyl intermediate after dehydration. wikipedia.org

Alternatively, ammonium formate can be employed, which often provides better yields. wikipedia.org Upon heating, ammonium formate dissociates into formic acid and ammonia (B1221849). The ammonia reacts with the ketone to form an imine intermediate, which is then reduced by the formic acid to the corresponding amine. This amine can then be formylated in situ to yield N-(3-methoxy-5-methylphenethyl)formamide. The reaction is typically conducted at temperatures between 120 and 130°C. wikipedia.org Catalysts such as magnesium chloride or ammonium sulfate (B86663) can be used to improve yields when formamide is the primary reagent. wikipedia.org

| Reagent | Typical Temperature | Key Intermediate | Notes |

| Formamide | >165°C | N-formyl derivative | Yields can be lower compared to ammonium formate but can be improved with catalysts. wikipedia.org |

| Ammonium Formate | 120-130°C | Imine | Generally produces better yields. Acts as a source of both ammonia and formic acid. wikipedia.org |

Multi-step Synthetic Approaches to the Phenethyl Core

Construction of the 3-Methoxy-5-methylphenethyl Moiety

The synthesis of the core 3-methoxy-5-methylphenethyl structure can be approached through strategic modifications of simpler aromatic compounds.

Electrophilic aromatic substitution reactions are pivotal in introducing functional groups onto the aromatic ring, which can then be further manipulated. Starting with a readily available precursor like 3,5-dimethylanisole, electrophilic iodination can be achieved. Iodination of aromatic compounds can be challenging due to the lower electrophilicity of iodine. However, using reagents like silver sulfate with iodine can facilitate the introduction of an iodine atom onto the aromatic ring, likely at a position ortho to the methoxy (B1213986) group due to its activating and directing effects. olemiss.edu This iodo-substituted compound can then serve as a handle for further functionalization in the construction of the side chain.

Similarly, nitration of 3,5-disubstituted anisole (B1667542) derivatives can be a key step. The nitro group, being a strong electron-withdrawing group, can be introduced onto the ring and subsequently reduced to an amino group, which can then be transformed into other functional groups necessary for side-chain elongation. The regioselectivity of nitration will be dictated by the directing effects of the existing methoxy and methyl groups.

Once the appropriately substituted aromatic ring is obtained, various methods can be used to build the two-carbon side chain characteristic of the phenethyl group.

One common strategy involves the Henry reaction , where a substituted benzaldehyde (B42025), such as 3-methoxy-5-methylbenzaldehyde, is reacted with a nitroalkane like nitroethane in the presence of a base. scirp.orgresearchgate.net This reaction forms a β-nitrostyrene derivative. Subsequent reduction of both the nitro group and the double bond, often achieved using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, yields the desired phenethylamine. mdma.chmdma.chgoogle.com The resulting 3-methoxy-5-methylphenethylamine can then be formylated to produce the final product.

Another approach is the Arndt-Eistert homologation . organic-chemistry.orgwikipedia.org This method allows for the one-carbon extension of a carboxylic acid. Starting from 3-methoxy-5-methylbenzoic acid, it can be converted to its acid chloride and then reacted with diazomethane (B1218177) to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a nucleophile (like water, an alcohol, or an amine) to yield a carboxylic acid derivative with an additional methylene (B1212753) group. This newly formed phenylacetic acid derivative can then be reduced to the corresponding phenethyl alcohol, which can be further converted to the target formamide.

The synthesis of 3-methoxy-5-methylphenylacetonitrile followed by reduction is another viable route. The nitrile can be prepared from the corresponding benzyl halide and then reduced to the phenethylamine using reagents like lithium aluminum hydride or catalytic hydrogenation.

| Technique | Starting Material | Key Intermediate(s) | Final Step |

| Henry Reaction | 3-Methoxy-5-methylbenzaldehyde | β-Nitrostyrene | Reduction and Formylation |

| Arndt-Eistert Homologation | 3-Methoxy-5-methylbenzoic acid | Diazoketone, Phenylacetic acid derivative | Reduction and Formylation |

| Cyanide-based Elongation | 3-Methoxy-5-methylbenzyl halide | 3-Methoxy-5-methylphenylacetonitrile | Reduction and Formylation |

Introduction of the Formamide Functionality

The introduction of a formamide group onto a primary or secondary amine, such as 3-methoxy-5-methylphenethylamine, is a fundamental transformation in organic synthesis. Several established methods can be employed for this purpose, with the Leuckart reaction and direct formylation using formic acid being prominent examples.

The Leuckart reaction provides a direct route to N-formyl derivatives from corresponding ketones or aldehydes. wikipedia.orgsemanticscholar.org In the context of N-(3-methoxy-5-methylphenethyl)formamide, the precursor would be 3-methoxy-5-methylphenylacetone. The reaction typically involves heating the ketone with formamide or ammonium formate, which serves as both the nitrogen source and the reducing agent. mdma.cherowid.org The reaction proceeds through a reductive amination mechanism, where the ketone is first converted to an intermediate imine, which is then reduced and formylated. wikipedia.org While effective, this reaction often requires high temperatures, typically between 120 and 185 °C. wikipedia.orggoogle.com An accelerated Leuckart reaction has been developed by carefully controlling the molar ratio of formamide and formic acid to the carbonyl compound, significantly reducing reaction times. google.com

| Precursor | Reagents | Conditions | Product |

| 3-Methoxy-5-methylphenylacetone | Formamide or Ammonium Formate | Heat (120-185 °C) | N-(3-methoxy-5-methylphenethyl)formamide |

| 3-Methoxy-5-methylphenethylamine | Formic Acid | Reflux in toluene with Dean-Stark trap | N-(3-methoxy-5-methylphenethyl)formamide |

| 3-Methoxy-5-methylphenethylamine | Acetic Formic Anhydride (in situ) | -20 °C to room temperature | N-(3-methoxy-5-methylphenethyl)formamide |

| 3-Methoxy-5-methylphenethylamine | N-formyl imide / p-toluenesulfonic acid | Water | N-(3-methoxy-5-methylphenethyl)formamide |

Alternatively, direct formylation of the primary amine , 3-methoxy-5-methylphenethylamine, can be achieved using various formylating agents. A practical and convenient method involves heating the amine with aqueous formic acid in a solvent such as toluene, with azeotropic removal of water using a Dean-Stark apparatus. scispace.com This method is advantageous due to the ready availability and low cost of formic acid. scispace.com Other effective formylating agents include acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride, and N-formyl imide. nih.govrsc.org The reaction with acetic formic anhydride is typically rapid, even at low temperatures. nih.gov The use of N-formyl imide in the presence of a catalytic amount of p-toluenesulfonic acid in water offers an environmentally friendly approach. rsc.org

The Vilsmeier-Haack reaction , while primarily used for the formylation of electron-rich aromatic compounds, can also be adapted for the formylation of some amines. nrochemistry.comchemistrysteps.comorganic-chemistry.org The Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a potent electrophile that can react with the amine to introduce the formyl group. nrochemistry.comchemistrysteps.com

Synthesis of Structural Analogs and Derivatives of N-(3-Methoxy-5-methylphenethyl)formamide

The synthesis of structural analogs and derivatives of N-(3-methoxy-5-methylphenethyl)formamide allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at the phenethyl ring or the formamide group to modulate the compound's physicochemical properties and biological activity.

Modifications at the Phenethyl Ring

The synthesis of analogs with variations in the substitution pattern of the phenethyl ring typically begins with the appropriately substituted benzaldehyde or phenylacetic acid derivative. For instance, to synthesize an analog with a different arrangement of methoxy and methyl groups, one would start with the corresponding substituted benzaldehyde. This aldehyde can then be converted to the desired phenethylamine via a Henry reaction (condensation with nitromethane (B149229) followed by reduction) or by conversion to the corresponding benzyl cyanide followed by reduction. Subsequent formylation, as described in section 2.3.2, yields the desired N-phenethylformamide analog. For example, the synthesis of 4-hydroxy- and 4-ethoxy-3,5-dimethoxyphenethylamines from syringaldehyde (B56468) has been reported, which can then be formylated.

Direct halogenation of the aromatic ring of N-(3-methoxy-5-methylphenethyl)formamide can be challenging due to the presence of the activating methoxy and alkyl groups, which can lead to a mixture of products. A more controlled approach involves the synthesis of the desired halogenated phenethylamine precursor. This can be achieved by starting with a halogenated benzaldehyde or phenylacetic acid and following the synthetic routes mentioned previously. For example, N-phenylformamide derivatives bearing halogen substituents have been synthesized from the corresponding halogenated anilines and formic acid. beilstein-journals.org While this example is for anilines, the principle of starting with a halogenated precursor is applicable to the synthesis of halogenated phenethylamines.

Alterations to the Formamide Group

The secondary amide functionality of N-(3-methoxy-5-methylphenethyl)formamide allows for further substitution on the nitrogen atom.

N-Alkylation of the formamide can be achieved by deprotonation of the amide nitrogen with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. asianpubs.org The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly used. asianpubs.org It is important to note that O-alkylation can sometimes be a competing side reaction. More recent methods for N-alkylation of amides involve the use of alcohols as alkylating agents in the presence of a catalyst, which is considered a greener approach. nih.govrsc.org

N-Acylation of the formamide nitrogen leads to the formation of an imide. This transformation can be accomplished by reacting N-(3-methoxy-5-methylphenethyl)formamide with an acyl chloride or an acid anhydride in the presence of a base. nih.gov Catalytic methods for N-acylation of amides have also been developed, offering milder reaction conditions. researchgate.net

| Modification Type | Reagents | General Conditions | Product Type |

| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) | Anhydrous polar aprotic solvent (e.g., THF, DMF) | N-alkyl-N-(3-methoxy-5-methylphenethyl)formamide |

| Alcohol, Catalyst (e.g., Cobalt nanoparticles) | Base (e.g., KOH) | N-alkyl-N-(3-methoxy-5-methylphenethyl)formamide | |

| N-Acylation | Acyl chloride or Acid anhydride, Base | Inert solvent | N-acyl-N-(3-methoxy-5-methylphenethyl)formamide |

Replacement of the Formyl Moiety with Other Acyl Groups

The formyl group of N-(3-methoxy-5-methylphenethyl)formamide can be readily replaced by a variety of other acyl groups. This transformation typically proceeds via a two-step sequence: hydrolysis of the formamide to the corresponding primary amine, followed by N-acylation.

Step 1: Hydrolysis of the Formamide

The initial step is the cleavage of the formyl group to yield 3-methoxy-5-methylphenethylamine. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis often employs mineral acids such as hydrochloric acid or sulfuric acid in an aqueous or alcoholic solvent. Basic hydrolysis is typically carried out using strong bases like sodium hydroxide (B78521) or potassium hydroxide.

Step 2: N-Acylation of 3-methoxy-5-methylphenethylamine

Once the primary amine is obtained, it can be acylated using a variety of acylating agents to introduce different acyl groups. Common methods include reaction with acyl chlorides or acid anhydrides. chemguide.co.ukorientjchem.orgyoutube.comresearchgate.netlibretexts.org These reactions are generally high-yielding and can be performed under mild conditions. researchgate.net

Using Acyl Chlorides: The amine can be treated with an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method is highly versatile, allowing for the introduction of a wide range of acyl groups.

Using Acid Anhydrides: Acid anhydrides react with primary amines to form the corresponding amide and a carboxylic acid. The reaction can often be performed without a catalyst, although heating may be required. chemguide.co.uklibretexts.org For less reactive amines, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed.

The choice of acylating agent allows for the synthesis of a diverse library of N-acyl-3-methoxy-5-methylphenethylamines, which can be used to explore structure-activity relationships in medicinal chemistry contexts.

| Acylating Agent | Acyl Group Introduced | Product |

| Acetyl chloride | Acetyl | N-(3-methoxy-5-methylphenethyl)acetamide |

| Propionyl chloride | Propionyl | N-(3-methoxy-5-methylphenethyl)propionamide |

| Benzoyl chloride | Benzoyl | N-(3-methoxy-5-methylphenethyl)benzamide |

| Acetic anhydride | Acetyl | N-(3-methoxy-5-methylphenethyl)acetamide |

| Propionic anhydride | Propionyl | N-(3-methoxy-5-methylphenethyl)propionamide |

Side-Chain Modifications (e.g., Chain Length, Chirality)

Modifications to the ethylamine side-chain of N-(3-methoxy-5-methylphenethyl)formamide can provide valuable insights into the spatial requirements of its biological targets. These modifications include altering the chain length through homologation or dehomologation and introducing chirality through stereoselective synthesis.

Homologation

Homologation involves the extension of the carbon chain by one methylene unit. A well-established method for the homologation of carboxylic acids is the Arndt-Eistert synthesis . ucla.eduquora.comorganic-chemistry.orgwikipedia.org This sequence can be adapted to lengthen the side-chain of the phenethylamine precursor.

The synthesis would begin with 3-methoxy-5-methylphenylacetic acid. The key steps of the Arndt-Eistert homologation are:

Conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂).

Reaction of the acyl chloride with diazomethane (CH₂N₂) to form a diazoketone.

Wolff rearrangement of the diazoketone, typically catalyzed by silver oxide (Ag₂O) or light, to form a ketene (B1206846).

Trapping of the ketene with a suitable nucleophile. If water is used, the homologous carboxylic acid, 3-(3-methoxy-5-methylphenyl)propanoic acid, is formed.

The resulting homologous acid can then be converted to the corresponding amine via methods such as the Curtius, Hofmann, or Schmidt rearrangement, followed by formylation to yield the N-formylated, chain-extended analog.

Dehomologation

Dehomologation, the shortening of the carbon chain, is a more challenging transformation. A potential, albeit multi-step, strategy could involve the oxidative cleavage of the side chain. For instance, the phenethylamine could be oxidized to a corresponding phenylacetic acid derivative, which could then be subjected to a decarboxylation reaction to yield a benzylamine (B48309) derivative. However, this is not a direct dehomologation of the parent structure. A more direct, but less common, approach might involve a Barbier-Wieland degradation or a similar sequence adapted for this specific substrate.

The introduction of a chiral center into the side-chain of N-(3-methoxy-5-methylphenethyl)formamide can lead to enantiomers with distinct biological activities. Stereoselective synthesis of chiral phenethylamines can be achieved through several methods:

Asymmetric Reduction: A common approach is the asymmetric reduction of a prochiral ketone precursor. For example, 3-methoxy-5-methylacetophenone could be asymmetrically reduced to the corresponding chiral alcohol using a chiral reducing agent such as a CBS catalyst or a chiral borane. The resulting chiral alcohol can then be converted to the amine with inversion of configuration, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection. Alternatively, the ketone can be converted to an imine or oxime, which is then asymmetrically hydrogenated using a chiral catalyst.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral amine can be reacted with 3-methoxy-5-methylphenylacetyl chloride to form a chiral amide. Deprotonation at the α-carbon followed by alkylation would proceed diastereoselectively. Subsequent cleavage of the chiral auxiliary would yield the chiral α-substituted phenethylamine derivative.

Resolution of a Racemic Mixture: A racemic mixture of the target amine or a precursor can be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine. The diastereomers, having different physical properties, can then be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Once the chiral amine is obtained, it can be formylated to produce the desired chiral N-(3-methoxy-5-methylphenethyl)formamide analog.

| Stereoselective Method | Key Precursor | Chiral Reagent/Auxiliary |

| Asymmetric Reduction | 3-methoxy-5-methylacetophenone | Chiral borane, CBS catalyst |

| Chiral Auxiliary | 3-methoxy-5-methylphenylacetic acid | Chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) |

| Resolution | Racemic 3-methoxy-5-methylphenethylamine | Tartaric acid, dibenzoyltartaric acid |

Advanced Analytical and Spectroscopic Characterization of N-(3-methoxy-5-methylphenethyl)formamide

Following a comprehensive search of available scientific literature and spectral databases, it has been determined that specific experimental data for the advanced analytical and spectroscopic characterization of the compound N-(3-methoxy-5-methylphenethyl)formamide is not publicly available.

The requested detailed analysis, which includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Structural Elucidation

Carbon NMR (¹³C NMR) for Carbon Skeleton Confirmation

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

could not be completed due to the absence of published research containing this specific information. The generation of scientifically accurate and verifiable data tables and detailed research findings, as per the requested outline, is therefore not possible at this time.

This indicates that N-(3-methoxy-5-methylphenethyl)formamide may be a novel compound or a compound that has not been subjected to extensive public-domain research and characterization. Without primary or secondary sources detailing its spectroscopic properties, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical and Spectroscopic Characterization Methods

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of N-(3-methoxy-5-methylphenethyl)formamide, GC-MS serves to determine its purity and to elucidate its molecular structure through fragmentation analysis.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing a unique mass spectrum that acts as a chemical fingerprint. The fragmentation of N-acylphenethylamines is well-documented and provides a basis for predicting the mass spectrum of the title compound. nih.govlibretexts.org

The primary fragmentation process for N-aryl substituted 2-phenylacetamides is often the loss of an aromatic hydrogen atom from the molecular ion. nih.gov A key fragmentation pathway for phenethylamines involves cleavage of the C-C bond alpha to the nitrogen atom (alpha-cleavage), which is a common pattern for amines. youtube.com Another significant fragmentation for N-alkyl-2-phenylacetamides is the cleavage of the bond alpha to the carbonyl function. nih.gov Aromatic ethers, on the other hand, typically exhibit prominent molecular ions due to the stability of the benzene (B151609) ring, with major fragmentation occurring at the β-bond to the aromatic ring. whitman.edu

Based on these principles, the expected fragmentation pattern for N-(3-methoxy-5-methylphenethyl)formamide would likely involve:

Molecular Ion Peak (M+•): A discernible molecular ion peak corresponding to the molecular weight of the compound.

Tropylium (B1234903) Ion: Cleavage of the bond between the alpha and beta carbons of the phenethyl group would lead to the formation of a stable tropylium ion (m/z 91) or a substituted benzyl (B1604629) cation.

Amide Fragmentation: Cleavage of the amide bond could result in fragments corresponding to the formyl group and the phenethylamine (B48288) moiety.

Fragments from the Aromatic Ring: Loss of the methoxy (B1213986) group or methyl group from the aromatic ring could also be observed.

The retention time in the gas chromatograph, combined with the unique fragmentation pattern, allows for the confident identification of N-(3-methoxy-5-methylphenethyl)formamide in a sample.

Table 1: Predicted Key Mass Fragments for N-(3-methoxy-5-methylphenethyl)formamide

| Fragment Description | Predicted m/z |

| Molecular Ion | [M]+• |

| Tropylium Ion | 91 |

| Substituted Benzyl Cation | [C₉H₁₁O]+ |

| Loss of Formyl Group | M-29 |

| Loss of Methoxy Group | M-31 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of N-(3-methoxy-5-methylphenethyl)formamide is predicted to exhibit characteristic absorption bands corresponding to its amide, aromatic, and ether functionalities.

The IR spectrum will be dominated by several key vibrational modes:

Amide I Band: This band, arising primarily from the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum of amides. It is expected to appear in the region of 1630-1690 cm⁻¹. emory.edu

Amide II Band: This band results from a combination of N-H in-plane bending and C-N stretching vibrations. For a secondary amide like N-(3-methoxy-5-methylphenethyl)formamide, this band is typically found between 1510 and 1570 cm⁻¹.

N-H Stretch: The stretching vibration of the N-H bond in a secondary amide gives rise to a single, sharp absorption band in the range of 3200-3400 cm⁻¹. The broadness of this band can be influenced by hydrogen bonding. libretexts.org

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear at wavenumbers above 3000 cm⁻¹. nih.gov

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl chain will be observed just below 3000 cm⁻¹. nih.gov

O-CH₃ (Ether) Stretch: The asymmetric C-O-C stretching of the methoxy group on the aromatic ring is anticipated to produce a strong absorption band in the region of 1200-1275 cm⁻¹, while the symmetric stretch will appear around 1000-1075 cm⁻¹.

Table 2: Predicted Characteristic Infrared Absorption Bands for N-(3-methoxy-5-methylphenethyl)formamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3200-3400 |

| Amide | C=O Stretch (Amide I) | 1630-1690 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1510-1570 |

| Aromatic | C-H Stretch | >3000 |

| Aliphatic | C-H Stretch | <3000 |

| Ether | Asymmetric C-O-C Stretch | 1200-1275 |

| Ether | Symmetric C-O-C Stretch | 1000-1075 |

X-ray Crystallography

The packing of molecules within the crystal is governed by a network of intermolecular interactions. For N-(3-methoxy-5-methylphenethyl)formamide, several types of interactions are anticipated:

Hydrogen Bonding: The secondary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the molecules will form chains or sheets through intermolecular N-H···O=C hydrogen bonds. researchgate.netrsc.org This is a dominant interaction in the crystal structures of many aromatic amides. rsc.org

π-π Stacking: The presence of the aromatic ring allows for potential π-π stacking interactions between adjacent molecules. The arrangement could be parallel-displaced or T-shaped, contributing to the stability of the crystal lattice.

The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. The study of related aromatic amides has shown that even subtle changes to the molecular structure can influence the strength and nature of these intermolecular forces. rsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from molecular geometry to reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. researchgate.netpsu.edu It is well-suited for studying the electronic structure and optimizing the geometry of molecules the size of N-(3-methoxy-5-methylphenethyl)formamide. DFT calculations can provide valuable information about bond lengths, bond angles, and dihedral angles, leading to a detailed three-dimensional model of the molecule. researchgate.net

Conformer Analysis and Energy Minimization

The conformational flexibility of the phenethyl and formamide (B127407) groups in N-(3-methoxy-5-methylphenethyl)formamide gives rise to multiple possible conformers. Conformer analysis, typically performed using DFT, involves identifying these different spatial arrangements and determining their relative energies. Through geometry optimization, the minimum energy conformation, or the most stable structure of the molecule, can be identified. This process is crucial for understanding the molecule's preferred shape and how this might influence its interactions.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more likely to be reactive. For N-(3-methoxy-5-methylphenethyl)formamide, DFT calculations can determine the energies and spatial distributions of these orbitals, providing insights into its potential reactivity. mdpi.comnih.gov

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Indicates chemical reactivity and stability. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. researchgate.net These methods can be used to refine the geometries and energies obtained from DFT calculations for N-(3-methoxy-5-methylphenethyl)formamide, offering a benchmark for other computational approaches.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical methods are instrumental in predicting spectroscopic properties. For N-(3-methoxy-5-methylphenethyl)formamide, DFT calculations can predict its infrared (IR) spectrum by calculating the vibrational frequencies corresponding to different molecular motions. nih.gov These predicted frequencies can aid in the interpretation of experimental IR spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help assign the signals in experimental ¹H and ¹³C NMR spectra, providing a powerful tool for structure elucidation. researchgate.netnih.gov

| Spectroscopic Property | Computational Method | Information Gained |

| IR Frequencies | DFT | Vibrational modes of the molecule, aiding in the identification of functional groups. nih.gov |

| NMR Chemical Shifts | DFT (GIAO method) | Prediction of ¹H and ¹³C NMR spectra for structural confirmation. researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time. For N-(3-methoxy-5-methylphenethyl)formamide, an MD simulation could be used to explore its conformational changes in a solvent, providing insights into its dynamic behavior and interactions with its environment. researchgate.net This can reveal information about its flexibility and how it might interact with other molecules.

Docking and Molecular Modeling Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in theoretical drug discovery and for understanding ligand-protein interactions.

While specific docking studies for N-(3-methoxy-5-methylphenethyl)formamide are not detailed in the available literature, the general approach involves docking the ligand into the binding site of a target protein. The scoring functions used in docking algorithms estimate the binding affinity, with lower binding energies typically indicating a more favorable interaction. For example, in studies of 3-methoxy flavone (B191248) derivatives, docking simulations were used to predict their binding energies with receptors like the human estrogen receptor alpha (ER-α). nih.gov The binding energy of a control ligand in that study was found to be -12.84 kcal/mol, while a derivative compound exhibited a binding energy of -10.14 kcal/mol. nih.gov A similar methodology could be applied to N-(3-methoxy-5-methylphenethyl)formamide to predict its potential interactions with various biological targets.

A crucial part of docking studies is the analysis of the binding site interactions. This involves identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. These interactions are key to the stability of the ligand-protein complex. For instance, in a study of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, molecular docking was performed to identify the binding interactions with acetylcholinesterase (AChE) inhibitors. nih.gov The analysis would typically reveal the key residues in the active site that contribute to the binding affinity. A theoretical binding site analysis for N-(3-methoxy-5-methylphenethyl)formamide would involve identifying the hydrogen bond donors and acceptors, as well as hydrophobic regions within a target's binding pocket that could interact with the formamide, methoxy (B1213986), and methylphenyl groups of the ligand.

| Compound/Ligand | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Control Ligand IOG | ER-α | -12.84 |

| 3-methoxy flavone derivative (Cii) | ER-α | -10.14 |

Structure Activity Relationships Sar and Molecular Interactions

Principles of Structure-Activity Relationship Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry that seeks to understand how specific structural features of a compound influence its interaction with biological targets, thereby affecting its activity.

Correlation of Structural Motifs with Modulatory Effects on Biochemical Targets (In Vitro)

The N-(3-methoxy-5-methylphenethyl)formamide molecule is a substituted phenethylamine (B48288). This class of compounds is well-known for its diverse pharmacological effects, primarily due to interactions with various receptors and transporters in the central nervous system. The specific substitution pattern on the phenyl ring and the nature of the substituent on the amino group are critical determinants of a compound's activity and selectivity.

For phenethylamines, substitutions on the aromatic ring, such as the methoxy (B1213986) and methyl groups present in the subject compound, are known to significantly modulate their affinity and efficacy at various receptors, including serotonergic (5-HT), dopaminergic (D), and adrenergic (α and β) receptors. The position and nature of these substituents can influence the electronic and steric properties of the molecule, thereby affecting how it fits into the binding pocket of a target protein.

Without direct experimental data for N-(3-methoxy-5-methylphenethyl)formamide, a precise correlation of its structural motifs with specific in vitro effects remains speculative. However, based on the broader phenethylamine SAR, it is plausible that this compound could exhibit activity at monoamine receptors. The table below outlines the potential influence of key structural motifs on biological activity, based on general principles.

| Structural Motif | Potential Influence on In Vitro Activity |

|---|---|

| Phenethylamine Backbone | Core scaffold for interaction with monoamine receptors and transporters. |

| 3-Methoxy Group | Can influence receptor affinity and selectivity through electronic and steric effects. May participate in hydrogen bonding. |

| 5-Methyl Group | Primarily exerts steric effects, potentially influencing binding orientation and selectivity. Can also affect metabolic stability. |

| N-Formyl Group | Modifies the basicity of the nitrogen atom and introduces hydrogen bonding capabilities, which can significantly alter receptor interactions compared to a primary amine. |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of new, untested compounds. A typical QSAR model is represented by a mathematical equation that relates biological activity to various physicochemical descriptors of the molecules, such as hydrophobicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft constants).

While no specific QSAR models for N-(3-methoxy-5-methylphenethyl)formamide have been published, QSAR studies on broader classes of phenethylamines have been instrumental in understanding the requirements for activity at different receptors. For instance, such studies have highlighted the importance of substituent patterns on the phenyl ring for selectivity between different serotonin (B10506) receptor subtypes. A hypothetical QSAR study for a series of analogs of N-(3-methoxy-5-methylphenethyl)formamide would involve synthesizing and testing compounds with varied substituents at the 3 and 5 positions and on the formamide (B127407) nitrogen, and then developing a model to predict their in vitro activity.

Investigation of Molecular Recognition and Binding Mechanisms (In Vitro Models)

The interaction of a ligand (like N-(3-methoxy-5-methylphenethyl)formamide) with its biological target (e.g., a receptor or enzyme) is a highly specific process known as molecular recognition. This process is governed by a variety of non-covalent interactions.

Ligand-Protein Interaction Studies (e.g., Enzyme Assays, Receptor Binding)

To understand the specific molecular targets of N-(3-methoxy-5-methylphenethyl)formamide, a series of in vitro assays would be necessary. Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used, and the test compound's ability to displace the radioligand is measured. The results are typically expressed as the inhibition constant (Ki), which is a measure of the compound's binding affinity.

Enzyme assays would be employed if the compound is hypothesized to be an enzyme inhibitor. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). Given the phenethylamine scaffold, potential targets for such assays could include monoamine oxidase (MAO).

The following table illustrates the types of in vitro assays that would be relevant for characterizing the activity of N-(3-methoxy-5-methylphenethyl)formamide.

| Assay Type | Potential Biological Target | Information Gained |

|---|---|---|

| Radioligand Binding Assay | Serotonin, Dopamine (B1211576), Adrenergic Receptors | Binding affinity (Ki) for various receptor subtypes. |

| Enzyme Inhibition Assay | Monoamine Oxidase (MAO-A, MAO-B) | Inhibitory potency (IC50) against key metabolic enzymes. |

| Functional Assay (e.g., cAMP accumulation) | G-protein coupled receptors (GPCRs) | Determination of agonist, antagonist, or inverse agonist activity. |

Role of the Formamide Moiety in Hydrogen Bonding and Other Non-Covalent Interactions

The presence of a formamide group (-NHCHO) in place of a simple amino group (-NH2) is a significant structural modification that would profoundly impact the molecular interactions of N-(3-methoxy-5-methylphenethyl)formamide. The formamide moiety has distinct properties:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions with specific amino acid residues in a receptor's binding pocket can be crucial for high-affinity binding.

Reduced Basicity: The nitrogen atom in an amide is significantly less basic than in an amine. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. This reduction in basicity would prevent the formation of a salt bridge with an acidic residue in the receptor, an interaction often important for the binding of many amine-containing ligands.

Planarity and Rotational Barriers: The amide bond has a partial double-bond character, making it planar and restricting rotation. This conformational constraint can influence how the molecule fits into a binding site.

Influence of Methoxy and Methyl Substituents on Molecular Topology and Electrostatics

The methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring also play a critical role in defining the molecule's shape and electronic properties.

Methoxy Group: The oxygen atom of the methoxy group is electronegative, creating a dipole moment. It can also act as a hydrogen bond acceptor. The methoxy group can influence the electron density of the aromatic ring through both inductive and resonance effects, which can in turn affect interactions with the target protein.

Methyl Group: The methyl group is a small, hydrophobic substituent. Its primary influence is steric, meaning it can affect the preferred conformation of the molecule and how it orients itself within a binding pocket. A methyl group can engage in van der Waals interactions with hydrophobic residues in the receptor.

The combined electronic and steric effects of the 3-methoxy and 5-methyl substituents create a unique electrostatic potential surface for the molecule, which is a key determinant of its molecular recognition properties.

Impact of Phenethyl Side Chain on Activity Profile

The phenethyl side chain of N-(3-methoxy-5-methylphenethyl)formamide is a critical determinant of its pharmacological activity. Variations in the length and branching of the alkyl chain, as well as the nature and position of substituents on the aromatic ring, can significantly modulate the compound's binding affinity and functional profile at its biological targets.

Importance of Alkyl Chain Length and Branching

The two-carbon (ethyl) spacer between the aromatic ring and the nitrogen atom is a common feature in many biologically active phenethylamines. This specific length is often optimal for establishing effective interactions within the binding pockets of various receptors and transporters.

Studies on a range of β-phenethylamine derivatives have demonstrated that the length of the alkyl chain is a crucial factor for inhibitory activity at transporters like the dopamine transporter (DAT). For instance, research has indicated that compounds with longer alkyl groups tend to show stronger inhibitory activities. biomolther.orgnih.gov This suggests that the ethyl chain in N-(3-methoxy-5-methylphenethyl)formamide is likely a key contributor to its potency. Any deviation from this optimal length, such as shortening to a methyl or lengthening to a propyl chain, could potentially lead to a decrease in activity by altering the positioning of the terminal formamide group relative to key interaction points in the binding site.

Branching on the alkyl chain, for example at the α- or β-positions, can also have a profound impact on activity. While not present in N-(3-methoxy-5-methylphenethyl)formamide, the introduction of a methyl group on the α-carbon of the ethyl chain in related phenethylamines is a common structural motif in compounds with stimulant properties. Such branching can influence metabolic stability and may introduce a chiral center, leading to stereoselective interactions with biological targets.

Aromatic Ring Substituent Effects on Binding Affinity

The substitution pattern on the aromatic ring of N-(3-methoxy-5-methylphenethyl)formamide, specifically the 3-methoxy and 5-methyl groups, plays a pivotal role in defining its interaction with biological targets. The nature, position, and electronic properties of these substituents can significantly influence binding affinity.

In the context of serotonin 5-HT2A receptors, for example, the presence of a methoxy group at certain positions can have varied effects. While a methoxy group at the R2 position of the aromatic ring did not show a noticeable impact on binding affinity in one study of phenethylamines, methoxy groups at the meta and para positions (corresponding to R5–R7) were found to have negative effects on affinity. nih.gov Conversely, for other targets, such as certain opioid receptors, methoxy substitution on the aromatic ring of N-phenethyl-m-hydroxyphenylmorphans has been explored to modulate activity. nih.gov

The following table summarizes the general effects of aromatic ring substituents on the binding affinity of phenethylamine derivatives at the 5-HT2A receptor, providing context for the potential contributions of the substituents in N-(3-methoxy-5-methylphenethyl)formamide.

| Substituent Position | Substituent Type | General Effect on 5-HT2A Receptor Affinity | Reference |

| R¹ (ortho) | Alkoxy or Nitro | Decreased | nih.gov |

| R² (ortho) | Methoxy | No noticeable impact | nih.gov |

| R³ (meta/para) | Aromatic group with ortho oxygen-containing group | Increased | nih.gov |

| R⁵-R⁷ (meta/para) | Methoxy | Negative | nih.gov |

| para | Alkyl or Halogen | Positive | nih.govresearchgate.net |

Stereochemical Implications for Molecular Interactions

Stereochemistry is a fundamental aspect of molecular pharmacology, as biological macromolecules such as receptors and enzymes are chiral environments. The three-dimensional arrangement of a ligand is therefore critical for its interaction with its target.

Synthesis and Evaluation of Enantiomers and Diastereomers

While N-(3-methoxy-5-methylphenethyl)formamide itself is not chiral, the introduction of a substituent on the ethyl side chain would create a chiral center, leading to the existence of enantiomers. The synthesis and evaluation of enantiopure forms of chiral phenethylamine derivatives are crucial for understanding their pharmacology. nih.gov

The synthesis of specific enantiomers often involves either the use of chiral starting materials, chiral auxiliaries, or resolution of a racemic mixture. For instance, in the synthesis of enantiopure N-substituted phenylmorphans, salt formation with chiral acids like (S)-(+)- and (R)-(-)-p-methylmandelic acid has been used to separate enantiomers. nih.gov Once synthesized, the individual enantiomers are evaluated for their binding affinity and functional activity at the target of interest.

Stereoselectivity in Ligand-Biomacromolecule Interactions

Stereoselectivity is a common phenomenon in drug-receptor interactions, where one enantiomer of a chiral compound exhibits significantly higher affinity or efficacy than the other. This arises from the fact that only one enantiomer can achieve a complementary three-dimensional fit with the chiral binding site of the biomacromolecule.

For example, in studies of chiral β-phenethylamine derivatives targeting the dopamine transporter, docking simulations have shown that the (S)-form of a compound can be more stable and fit better into the binding site than the (R)-form. nih.govkoreascience.kr This difference in binding stability translates to differences in biological activity. Similarly, in the case of substituted N-phenethyl-5-phenylmorphans, the enantiomers often display different binding affinities at opioid receptors. nih.gov

If a chiral center were introduced into N-(3-methoxy-5-methylphenethyl)formamide, it is highly probable that its enantiomers would exhibit different pharmacological profiles. One enantiomer would likely have a higher affinity for the target receptor due to a more favorable orientation within the binding pocket, allowing for optimal hydrogen bonding, van der Waals, and aromatic stacking interactions. The other enantiomer, being a mirror image, would not be able to achieve the same degree of complementarity and would therefore have lower affinity. This principle of stereoselectivity is a cornerstone of modern drug design and is essential for the development of potent and selective therapeutic agents.

An Exploration of N-(3-methoxy-5-methylphenethyl)formamide: Potential Applications and Future Research Trajectories

While specific research on the chemical compound N-(3-methoxy-5-methylphenethyl)formamide is not extensively documented in current scientific literature, its structural components—a substituted phenethylamine backbone and a formamide group—position it as a molecule of interest for various scientific investigations. This article explores the potential applications and future research directions for this compound, drawing inferences from studies on analogous structures and general principles of medicinal chemistry and chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.